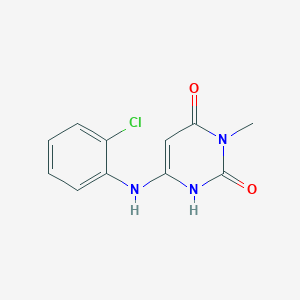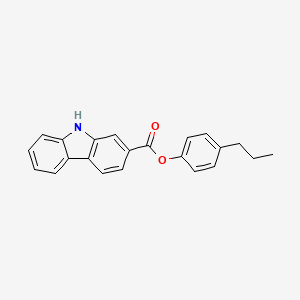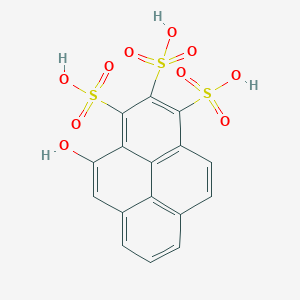
4-Hydroxypyrene-1,2,3-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyrene-1,2,3-trisulfonic acid is a fluorescent dye known for its high water solubility and strong fluorescence. It is widely used in various scientific fields due to its ability to act as a pH indicator and its applications in fluorescence microscopy and spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrene-1,2,3-trisulfonic acid typically involves the sulfonation of pyreneThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypyrene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxypyrene-1,2,3-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence spectroscopy to study molecular interactions.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical applications.
Industry: Applied in water treatment processes and as a fluorescent tag in polymer chemistry
Mecanismo De Acción
The primary mechanism of action of 4-Hydroxypyrene-1,2,3-trisulfonic acid is its ability to act as a photoacid. Upon excitation by light, it undergoes a significant decrease in pKa, leading to the release of protons. This property makes it highly effective as a pH indicator and in studying proton transfer reactions. The molecular targets and pathways involved include interactions with cellular membranes and proteins, where it can alter local pH and affect biochemical processes .
Comparación Con Compuestos Similares
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another fluorescent dye with similar properties but different sulfonation positions.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its strong fluorescence and used in various biological applications
Uniqueness: 4-Hydroxypyrene-1,2,3-trisulfonic acid is unique due to its specific sulfonation pattern, which imparts distinct fluorescence characteristics and solubility properties. Its ability to act as a photoacid and its high water solubility make it particularly valuable in applications requiring precise pH measurements and fluorescence-based detection .
Propiedades
Número CAS |
112803-18-6 |
|---|---|
Fórmula molecular |
C16H10O10S3 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
4-hydroxypyrene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C16H10O10S3/c17-10-6-8-3-1-2-7-4-5-9-12(11(7)8)13(10)15(28(21,22)23)16(29(24,25)26)14(9)27(18,19)20/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) |
Clave InChI |
MTYHUTYJKFVTJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=C(C(=C(C(=C34)C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
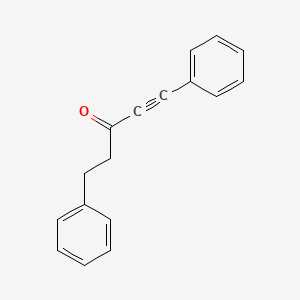
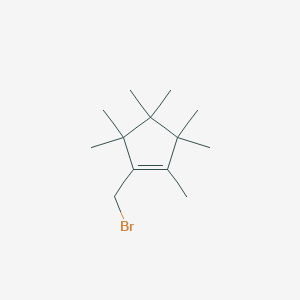
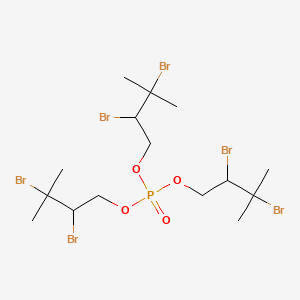
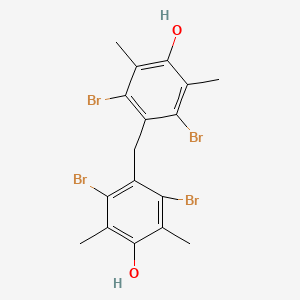
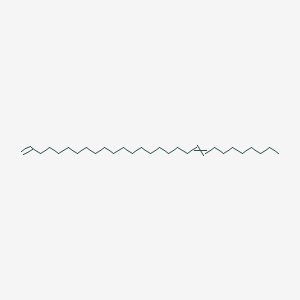
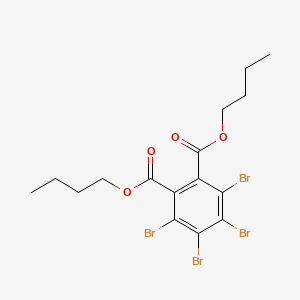
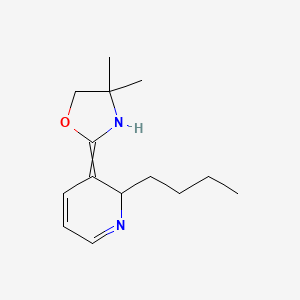
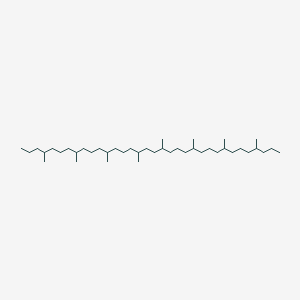

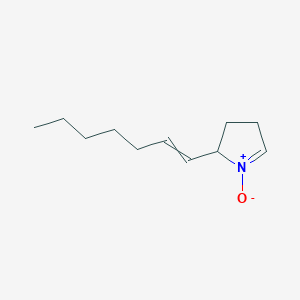
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
